molecular formula C19H22N2O2S B1675693 N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide CAS No. 211311-95-4

N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide

Cat. No. B1675693
M. Wt: 342.5 g/mol
InChI Key: HOQAVGZLYRYHSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”. However, the synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride3.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find any specific information on the molecular structure of “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”.



Chemical Reactions Analysis

Again, I couldn’t find any specific information on the chemical reactions involving “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”. However, sulfonamides are known to undergo a variety of reactions, including hydrolysis, oxidation, and reduction3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”.


Scientific Research Applications

Environmental Presence and Human Exposure

Perfluorinated Sulfonamides in Indoor and Outdoor Environments :A comprehensive survey conducted in Ottawa, Canada, explored the occurrence of perfluorinated alkyl sulfonamides (PFASs) in various environments. These compounds, used for surface protection in consumer products, were found in significant concentrations in indoor air and house dust, highlighting their pervasive presence and the potential for human exposure through inhalation and ingestion. This study underscores the environmental persistence and human health implications of sulfonamide compounds (Shoeib et al., 2005).

Medical Applications and Toxicity

Treatment of Metal Intoxication :Sodium 2,3-dimercapto-1-propane sulfonate (DMPS), a water-soluble chelating agent related to sulfonamide compounds, has been utilized since the 1960s for treating metal intoxication. By mobilizing mercury and arsenic in humans, DMPS highlights the therapeutic potential of sulfone-related treatments in addressing heavy metal toxicity, illustrating a significant medical application of sulfonamide derivatives (Aposhian, 1998).

Antimalarial Activity

Diaphenylsulfone Against Chloroquine-resistant Plasmodium falciparum :Research on diaphenylsulfone (DDS) against chloroquine-resistant strains of Plasmodium falciparum indicates the potential of sulfone compounds in antimalarial treatments. Although not directly curing acute malaria attacks rapidly, DDS showed blood schizontocidal activity and, when administered prophylactically, substantially prevented infection, emphasizing the role sulfones could play in malaria prevention and therapy (Degowin et al., 1966).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”, it’s difficult to provide accurate safety and hazard information.


Future Directions

The future directions for research on a compound depend on its potential applications. Sulfonamides, for example, have been widely studied for their antibacterial properties2. Further research could explore the potential applications of “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide” in medicine or other fields.


Please note that this information is based on the limited data available and may not be entirely accurate for “N-(2-(4’-Cyano-[1,1’-biphenyl]-4-yl)propyl)propane-2-sulfonamide”. For more detailed and specific information, further research is needed.


properties

IUPAC Name

N-[2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQAVGZLYRYHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432983
Record name N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide

CAS RN

211311-95-4
Record name N-[2-(4′-Cyano[1,1′-biphenyl]-4-yl)propyl]-2-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211311-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-404187
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211311954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-(4-(4-Cyanophenyl)phenyl)propyl 2-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-404187
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W6I8W6OU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CL Shaffer, NC Patel, J Schwarz… - Journal of Medicinal …, 2015 - ACS Publications
A unique tetrahydrofuran ether class of highly potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators has been identified using rational and structure-based …
Number of citations: 22 pubs.acs.org
CL Shaffer, RS Hurst, RJ Scialis, SM Osgood… - … of Pharmacology and …, 2013 - ASPET
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric modulation (ie, “potentiation”) has been proposed to overcome cognitive impairments in …
Number of citations: 39 jpet.aspetjournals.org
JT Andreasen, CM Fitzpatrick, M Larsen, L Skovgaard… - Brain research, 2015 - Elsevier
Depression and anxiety often co-occur, and conventional monoamine-facilitating antidepressants show efficacy against symptoms in both disorders. Rodent studies indicate that …
Number of citations: 44 www.sciencedirect.com

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